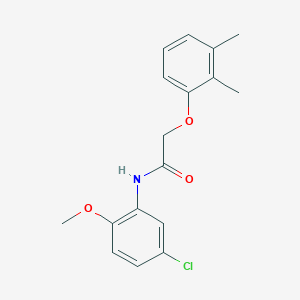

![molecular formula C19H15ClN2O3 B251695 N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251695.png)

N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide, also known as CFTR(inh)-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel protein that is responsible for the regulation of salt and water transport across the epithelial cells in various organs, including the lungs, pancreas, and sweat glands. CFTR dysfunction is associated with cystic fibrosis (CF), a genetic disorder that affects approximately 70,000 people worldwide. CFTR(inh)-172 has been extensively studied for its potential therapeutic applications in CF and other diseases associated with CFTR dysfunction.

Mecanismo De Acción

N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 inhibits this compound function by binding to the cytoplasmic side of the this compound protein, near the ATP binding site. This compound(inh)-172 prevents the binding of ATP to this compound, which is required for the opening of the chloride ion channel. This compound(inh)-172 has been shown to be a selective inhibitor of this compound, with no significant effect on other chloride ion channels.

Biochemical and Physiological Effects:

This compound(inh)-172 has been shown to restore normal salt and water transport across the epithelial cells in various organs, including the lungs, pancreas, and sweat glands. This compound(inh)-172 has also been shown to reduce inflammation and improve lung function in animal models of CF. This compound(inh)-172 has the potential to be used as a therapeutic agent for the treatment of CF and other diseases associated with this compound dysfunction.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 has been extensively studied in vitro and in vivo for its potential therapeutic applications in CF and other diseases associated with this compound dysfunction. This compound(inh)-172 has been shown to be a selective inhibitor of this compound, with no significant effect on other chloride ion channels. This compound(inh)-172 has the potential to be used as a monotherapy or in combination with other this compound modulators for the treatment of CF. However, this compound(inh)-172 has limitations in terms of its bioavailability, stability, and toxicity. Further research is needed to optimize the formulation and dosage of this compound(inh)-172 for clinical use.

Direcciones Futuras

Future research on N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 should focus on optimizing the formulation and dosage of the compound for clinical use. Further studies are needed to evaluate the safety and efficacy of this compound(inh)-172 in human clinical trials. This compound(inh)-172 may also have potential applications in other diseases associated with this compound dysfunction, such as chronic obstructive pulmonary disease (COPD), bronchiectasis, and pancreatitis. This compound(inh)-172 may also have potential applications in non-CF related diseases, such as diarrhea, polycystic kidney disease, and secretory diarrhea associated with cholera and other infectious diseases. Further research is needed to explore the full therapeutic potential of this compound(inh)-172 in various diseases.

Métodos De Síntesis

N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 can be synthesized using a multi-step process. The first step involves the reaction of 4-aminobenzoic acid with 2-chloro-4-methylbenzoyl chloride to form N-(2-chloro-4-methylbenzoyl)-4-aminobenzoic acid. The second step involves the reaction of N-(2-chloro-4-methylbenzoyl)-4-aminobenzoic acid with furfurylamine to form this compound.

Aplicaciones Científicas De Investigación

N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 has been extensively studied for its potential therapeutic applications in CF and other diseases associated with this compound dysfunction. This compound(inh)-172 has been shown to inhibit this compound function in vitro and in vivo, leading to the restoration of normal salt and water transport across the epithelial cells. This compound(inh)-172 has also been shown to improve lung function and reduce inflammation in animal models of CF. This compound(inh)-172 has the potential to be used as a monotherapy or in combination with other this compound modulators for the treatment of CF.

Propiedades

Fórmula molecular |

C19H15ClN2O3 |

|---|---|

Peso molecular |

354.8 g/mol |

Nombre IUPAC |

N-[4-[(2-chloro-4-methylbenzoyl)amino]phenyl]furan-2-carboxamide |

InChI |

InChI=1S/C19H15ClN2O3/c1-12-4-9-15(16(20)11-12)18(23)21-13-5-7-14(8-6-13)22-19(24)17-3-2-10-25-17/h2-11H,1H3,(H,21,23)(H,22,24) |

Clave InChI |

BVECWNSBAPMUCA-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3)Cl |

SMILES canónico |

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-methylbenzamide](/img/structure/B251618.png)

![3-bromo-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B251619.png)

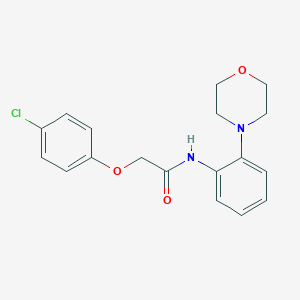

![N-{3-[(3-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B251622.png)

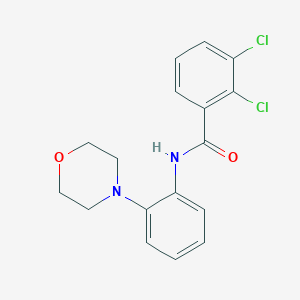

![3-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B251624.png)

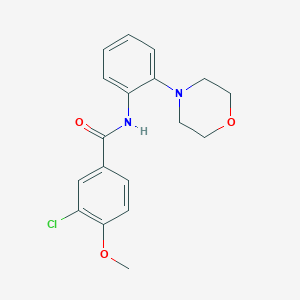

![2-(4-methylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B251627.png)

![N-{4-[(2,2-dimethylpropanoyl)amino]-2-methoxyphenyl}pentanamide](/img/structure/B251632.png)

![2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B251634.png)

![5-(3-chlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide](/img/structure/B251636.png)

![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B251637.png)

![N-{4-[(4-isopropoxybenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B251640.png)